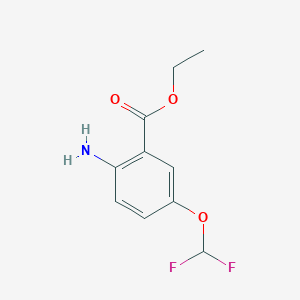![molecular formula C9H13NS B13674478 1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)
1-[(3-Methylthiophen-2-yl)methyl]azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Methylthiophen-2-yl)methyl]azetidine is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 3-position and an azetidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylthiophen-2-yl)methyl]azetidine typically involves the reaction of 3-methylthiophene with azetidine derivatives. One common method is the aza-Michael addition, where the thiophene derivative is reacted with an azetidine precursor under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反应分析
Types of Reactions: 1-[(3-Methylthiophen-2-yl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form more saturated derivatives.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted thiophene derivatives.
科学研究应用
1-[(3-Methylthiophen-2-yl)methyl]azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-psychotic properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties
作用机制
The mechanism of action of 1-[(3-Methylthiophen-2-yl)methyl]azetidine involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammation and cancer pathways.
Pathways Involved: The compound can modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells.
相似化合物的比较
- 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine
- (3-Methylthiophen-2-yl)methylamine
- 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride
Comparison: 1-[(3-Methylthiophen-2-yl)methyl]azetidine is unique due to its specific substitution pattern and the presence of both a thiophene and an azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C9H13NS |
|---|---|
分子量 |
167.27 g/mol |
IUPAC 名称 |
1-[(3-methylthiophen-2-yl)methyl]azetidine |
InChI |
InChI=1S/C9H13NS/c1-8-3-6-11-9(8)7-10-4-2-5-10/h3,6H,2,4-5,7H2,1H3 |
InChI 键 |
FIHYROAPYXIRIA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)CN2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)


![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)

![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)




![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)

